REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[C:4]#[N:5].[C:11](#[N:13])[CH3:12].Cl>O1CCOCC1>[NH2:5][C:4]1[C:3]2[C:2](=[CH:9][CH:8]=[CH:7][C:6]=2[CH3:10])[N:1]=[C:11]([CH3:12])[N:13]=1
|
Name
|
|
Quantity
|
66.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C(=CC=C1)C
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for a further 15 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
again cooled to 5° C
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for a further 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The suspension is subsequently evaporated at 30° C. in a vacuum
|
Type
|
CUSTOM
|
Details
|
The crystalline residue is triturated with 0.71 of water
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° to 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The crystals are washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC2=CC=CC(=C12)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 g | |
YIELD: CALCULATEDPERCENTYIELD | 123.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |